molecular formula C22H17ClFN5O B2810196 1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326916-40-8

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2810196
CAS No.: 1326916-40-8
M. Wt: 421.86
InChI Key: WBXOWBAVKKXFOS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring:

  • 4-Chlorophenyl at the 1-position, contributing steric bulk and electron-withdrawing effects.
  • N-(1-(4-fluorophenyl)ethyl) as the amide substituent, introducing chirality and fluorinated hydrophobicity.
  • Pyridin-3-yl at the 5-position, adding aromatic surface area and hydrogen-bond acceptor capacity.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O/c1-14(15-4-8-18(24)9-5-15)26-22(30)20-21(16-3-2-12-25-13-16)29(28-27-20)19-10-6-17(23)7-11-19/h2-14H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXOWBAVKKXFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, often referred to as L806-5734, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.

The molecular characteristics of L806-5734 are summarized in the table below:

PropertyValue
Molecular Weight 435.89 g/mol
Molecular Formula C23H19ClFN5O
LogP 3.819
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 59.612 Ų
InChI Key DSLGOVRZYOEILT-UHFFFAOYSA-N

This compound features a triazole ring and a carboxamide functional group, which are known to influence its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the triazole moiety has been linked to the inhibition of cancer cell proliferation. In vitro studies have shown that L806-5734 demonstrates cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In a study evaluating anti-inflammatory activities, L806-5734 was tested on RAW264.7 macrophage cells. The compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammation models. This suggests its potential as an anti-inflammatory agent by modulating inflammatory pathways and reducing cytokine production.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes involved in various biological processes:

  • Monoamine Oxidase (MAO) : Preliminary data suggest that L806-5734 may exhibit inhibitory activity against MAO A and B isoforms, which play crucial roles in neurotransmitter metabolism.
  • Cholinesterase : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Study 1: Cytotoxicity Assay

A cytotoxicity assay was performed using MTT assays on various cancer cell lines at different concentrations of L806-5734 (0, 1, 5, 10, 20 µg/mL). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µg/mL for breast cancer cells.

Study 2: Anti-inflammatory Activity

In another study involving RAW264.7 cells treated with LPS and subsequently with L806-5734 at concentrations ranging from 0 to 20 µg/mL, a significant reduction in NO production was noted at concentrations above 10 µg/mL. This supports the compound's role in mitigating inflammatory responses.

Comparison with Similar Compounds

Core Structure Variations

Target Compound vs. Pyrazole Analogs
Property Target Compound (Triazole) Pyrazole-Based Analogs (e.g., )
Ring Structure 1,2,3-Triazole (3 nitrogen atoms) Pyrazole (2 nitrogen atoms)
Hydrogen Bonding Higher potential due to N3 Limited to N1 and N2
Metabolic Stability Resistant to oxidative degradation Susceptible to CYP450-mediated oxidation
Conformational Rigidity More rigid due to smaller ring Greater flexibility

The triazole core in the target compound offers superior hydrogen-bonding interactions and metabolic stability compared to pyrazole derivatives, making it more suitable for prolonged pharmacological activity .

Substituent Effects

Aromatic Substituents
Compound R1 (1-Position) R3 (5-Position) Key Impact
Target Compound 4-Chlorophenyl Pyridin-3-yl Enhanced π-π stacking, H-bonding
1-(4-Ethoxyphenyl)-... () 4-Ethoxyphenyl Methyl Increased lipophilicity (ethoxy)
1-(3-Chlorophenyl)-... () 3-Chlorophenyl Trifluoromethyl Electron-withdrawing, high polarity
  • 4-Chlorophenyl in the target compound improves alignment in hydrophobic binding pockets compared to 3-chlorophenyl analogs .
  • Pyridin-3-yl enhances target engagement via hydrogen bonding but may reduce aqueous solubility relative to methyl or trifluoromethyl groups .
Amide Side Chains
Compound R2 (Amide Substituent) Key Properties
Target Compound N-(1-(4-Fluorophenyl)ethyl) Chirality, fluorinated hydrophobicity
N-(3-Fluorophenyl) () N-(3-Fluorophenyl) Planar aromatic, limited steric bulk
N-Ethyl () N-Ethyl Non-aromatic, increased flexibility

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(4-Ethoxyphenyl)-... () 1-(3-Chlorophenyl)-... ()
LogP ~3.5 (estimated) ~2.8 ~3.2
Solubility (µg/mL) Low (pyridinyl effect) Moderate (methyl group) Low (trifluoromethyl)
Metabolic Stability High (triazole core) Moderate (pyrazole core) Low (pyrazole + trifluoromethyl)

The pyridin-3-yl group in the target compound may necessitate prodrug strategies to improve solubility, whereas the triazole core enhances metabolic stability relative to pyrazole analogs .

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